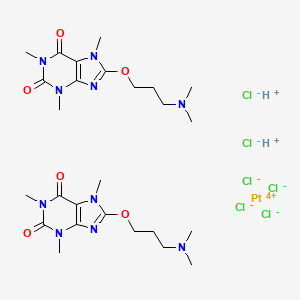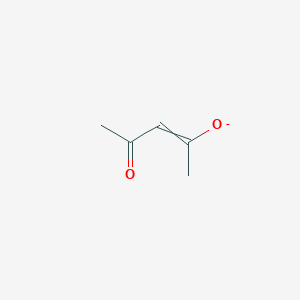
4-Aminobutanamide
Vue d'ensemble
Description
Applications De Recherche Scientifique
4-Aminobutanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: It is used in the production of polymers and other industrial chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Aminobutanamide can be synthesized through several methods. One common approach involves the reduction of 4-nitrobutanamide using hydrogen gas in the presence of a palladium catalyst. Another method includes the reaction of 4-aminobutyric acid with ammonia under dehydrating conditions to form this compound.
Industrial Production Methods: Industrial production of this compound often involves the use of biotransformation methods. For example, L-threonine can be used as an initial raw material to prepare L-2-aminobutyric acid through biotransformation. This is followed by esterification and ammonolysis reactions to obtain the target compound . Enzyme-catalyzed processes are also employed to enhance yield and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Aminobutanamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-aminobutanoic acid.
Reduction: Reduction reactions can convert it to 4-aminobutanol.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst is often used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products:
Oxidation: 4-Aminobutanoic acid.
Reduction: 4-Aminobutanol.
Substitution: Various substituted butanamides depending on the reagents used.
Mécanisme D'action
The mechanism of action of 4-aminobutanamide involves its interaction with specific molecular targets. For instance, it can act as a precursor for the synthesis of neurotransmitters in the brain, influencing neural pathways and signaling. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
4-Aminobutanoic acid: Similar structure but with a carboxylic acid group instead of an amide group.
4-Aminobutanol: Similar structure but with a hydroxyl group instead of an amide group.
2-Aminobutanamide: An isomer with the amino group attached to the second carbon atom.
Uniqueness: 4-Aminobutanamide is unique due to its specific placement of the amino group on the fourth carbon, which imparts distinct chemical properties and reactivity compared to its isomers and analogs .
Propriétés
IUPAC Name |
4-aminobutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O/c5-3-1-2-4(6)7/h1-3,5H2,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCVPFJVXEXJFLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80186235 | |
| Record name | Butanamide, 4-amino- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80186235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3251-08-9 | |
| Record name | 4-Aminobutanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3251-08-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyramide, 4-amino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003251089 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanamide, 4-amino- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80186235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-aminobutyramide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.852 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Aminobutanamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQN3YXP96S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of deuterium-enriched 4-aminobutanamide in research?
A1: Deuterium-enriched compounds, like this compound-2,3,4-2H3, are valuable tools in scientific research. They can be used as internal standards in mass spectrometry for accurate quantification of this compound in biological samples []. Additionally, the presence of deuterium can alter the compound's metabolic rate, providing insights into its pharmacokinetic properties and potential for drug development [].
Q2: How is this compound synthesized, and are there methods for incorporating deuterium into its structure?
A2: this compound can be synthesized through various methods, including the reduction of 3-cyanopropanamides []. Importantly, deuterium can be incorporated into the molecule during synthesis. For example, reacting 3(2H)-pyridazinone with deuterium gas yields 1,4,5,6-tetrahydro-3(2H)-pyridazinone-4,5,6-2H3. Further reduction of this intermediate with Raney nickel and hydrogen produces this compound-2,3,4-2H3 [].
Q3: Is this compound found in nature, and if so, what is its biological relevance?
A3: Yes, this compound, also known as GABAMIDE, is a naturally occurring compound. It has been identified as a significant component of the sticky droplets in orb webs spun by the spider Zygiella atrica []. While its exact function in the web remains unclear, its presence alongside other compounds like putrescine and β-alaninamide suggests a potential role in prey capture or web integrity [].
Q4: this compound is structurally similar to γ-aminobutyric acid (GABA). Does this similarity translate to shared biological activity?
A4: While this compound shares structural similarities with the neurotransmitter GABA, research has focused on its potential as a chemokine receptor antagonist, particularly for CCR2 []. CCR2 plays a crucial role in inflammatory responses, and its antagonists, including those structurally derived from this compound, show promise in treating conditions like atherosclerosis and multiple sclerosis [].
Q5: What are the current limitations in our understanding of this compound, and what are potential future research directions?
A5: While this compound has been identified in natural sources and synthesized for various applications, there are still knowledge gaps. Further research is needed to fully elucidate its biological role in spider webs, particularly in relation to the other co-occurring compounds. Additionally, exploring the structure-activity relationship of this compound derivatives as CCR2 antagonists could lead to the development of more potent and selective therapeutic agents [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[(1R,4aR,5S,6R,8S,8aR)-8-acetyloxy-8a-(acetyloxymethyl)-5,6-dimethyl-4-oxo-5-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,4a,6,7,8-hexahydronaphthalene-1,2'-oxirane]-2-yl] (2S)-2-methylbutanoate](/img/structure/B1198553.png)




![2-Aminoethyl 2-[[2-[4-(4-chlorophenoxy)phenoxy]acetyl]amino]ethyl hydrogen phosphate](/img/structure/B1198564.png)

